molecular formula C20H19ClN2O3 B3472491 3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B3472491
M. Wt: 370.8 g/mol
InChI Key: YUECQLQUTGNWTN-UHFFFAOYSA-N
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Description

3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the chloro, dimethylphenyl, and ethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 3-chloro-1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-chloro-1-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(2,3-dimethylphenyl)-4-((4-hydroxyphenyl)amino)-1H-pyrrole-2,5-dione These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and potential applications.

Properties

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(4-ethoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-4-26-15-10-8-14(9-11-15)22-18-17(21)19(24)23(20(18)25)16-7-5-6-12(2)13(16)3/h5-11,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUECQLQUTGNWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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